molecular formula C12H15N3O B13912460 5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine CAS No. 1240570-85-7

5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine

Cat. No.: B13912460
CAS No.: 1240570-85-7
M. Wt: 217.27 g/mol
InChI Key: ZFWUYSDALPFHMG-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This particular compound is characterized by a methyl group at the 5-position, a phenoxyethyl group at the 1-position, and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenoxyethylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole-2-thiol: Another compound with a similar structure but different functional groups.

    5-Methyl-1-(2-phenoxyethyl)-1H-indole-2,3-dione: A related compound with an indole ring instead of a pyrazole ring.

Uniqueness

5-Methyl-1-(2-phenoxyethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and the presence of both phenoxyethyl and amine groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1240570-85-7

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

5-methyl-1-(2-phenoxyethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3O/c1-10-9-12(13)14-15(10)7-8-16-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H2,13,14)

InChI Key

ZFWUYSDALPFHMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCOC2=CC=CC=C2)N

Origin of Product

United States

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